1-(2,4-dimethylphenyl)-3-[(E)-2-(furan-2-yl)ethenyl]urea
Description
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Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-3-[(E)-2-(furan-2-yl)ethenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-11-5-6-14(12(2)10-11)17-15(18)16-8-7-13-4-3-9-19-13/h3-10H,1-2H3,(H2,16,17,18)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTRZUMTUWPKFW-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC=CC2=CC=CO2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=O)N/C=C/C2=CC=CO2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2,4-dimethylphenyl)-3-[(E)-2-(furan-2-yl)ethenyl]urea has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its anticancer, antiviral, and other therapeutic properties, supported by relevant data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- IUPAC Name : this compound
This compound features a urea moiety linked to a furan derivative and a dimethylphenyl group, which are crucial for its biological activity.
Anticancer Activity
Recent studies have shown that derivatives of urea compounds exhibit significant cytotoxicity against various cancer cell lines. The specific compound under discussion has demonstrated promising results in vitro.
Case Study: Cytotoxicity Against Cancer Cells
In a study evaluating the cytotoxic effects of various urea derivatives, this compound was tested against breast and colon cancer cell lines. The results indicated:
These findings suggest that this compound possesses significant anticancer properties, warranting further investigation.
Antiviral Activity
The antiviral potential of this compound has also been explored. In particular, studies have focused on its efficacy against viruses such as herpes simplex virus (HSV).
Research Findings on Antiviral Efficacy
A comparative study assessed the antiviral activity of several compounds against HSV. The results for this compound were as follows:
The lower EC value indicates that the compound is more effective than the comparison compound against HSV.
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells.
- Induction of Apoptosis : It promotes programmed cell death in neoplastic cells.
- Antiviral Mechanisms : The compound may inhibit viral replication by targeting specific viral enzymes or cellular pathways essential for viral propagation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
